3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid
Overview
Description
3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid is an organic compound with the molecular formula C12H17NO4S. It is a derivative of butanoic acid, featuring a sulfonamide group attached to a methylbenzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid typically involves the reaction of 3-methyl-2-aminobutanoic acid with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-(4-chlorobenzenesulfonamido)butanoic acid: Similar structure but with a chlorine atom instead of a methyl group.
3-Methyl-2-(4-nitrobenzenesulfonamido)butanoic acid: Contains a nitro group, which can significantly alter its reactivity and biological activity.
3-Methyl-2-(4-methoxybenzenesulfonamido)butanoic acid: Features a methoxy group, affecting its solubility and interaction with biological targets.
Uniqueness
3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl group on the benzene ring can influence its reactivity and interaction with other molecules, making it a valuable compound for various applications .
Biological Activity
3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid, also known as (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid, is a sulfonamide derivative with notable biological activity. This compound has been studied for its pharmacological properties, particularly in the context of its effects on various biological systems.
- Chemical Formula : C₁₂H₁₇NO₄S
- Molecular Weight : 271.34 g/mol
- IUPAC Name : (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid
- CAS Number : 68005-71-0
1. Inhibition of Histone Deacetylases (HDACs)
One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in epigenetic regulation, affecting gene expression by altering chromatin structure. The inhibition of these enzymes can lead to:
- Increased acetylation of histones, resulting in a more relaxed chromatin structure and enhanced gene transcription.
- Modulation of inflammatory responses by altering the expression of pro-inflammatory cytokines.
2. Antimicrobial Activity
Research indicates that compounds similar to this sulfonamide derivative exhibit antimicrobial properties. This activity is often mediated through the induction of antimicrobial peptides and modulation of immune responses. For instance, butyrate, a related compound, has demonstrated significant antimicrobial effects by promoting the expression of LL-37, an antimicrobial peptide .
1. Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit inflammatory pathways. For example, it may suppress the IFN-γ/STAT1 signaling pathway, which is often associated with chronic inflammation .
2. Impact on Cancer Cells
The compound has been observed to selectively induce apoptosis in cancer cells while promoting the proliferation of normal cells. This selective action is attributed to its ability to accumulate in cancer cell nuclei and inhibit HDACs, leading to altered gene expression patterns that favor apoptosis in malignancies .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-9(3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFUNXTYNIYYJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32013-47-1, 17360-25-7 | |
Record name | Tosyl valine, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032013471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC142791 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC33495 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33495 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | TOSYL VALINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY91SM6X67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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